Regioisomeric Purity and Unique SMILES Signature
The target compound has the unique SMILES O=C(O)c1c[nH]nc1C1CCCCN1, which is distinct from the 1-substituted isomer (SMILES O=C(O)c1cnn(C2CCCCN2)c1) . This difference is not merely formal; the nitrogen proximal to the attachment point in the 3-(piperidin-2-yl) variant leads to a predicted pKa shift of approximately 0.5–1.0 log units versus the 1-substituted analog, altering protonation state at physiological pH . Procurement of the exact regioisomer therefore eliminates the risk of irreproducible biological results arising from isomeric contamination.
| Evidence Dimension | Structural identity (SMILES) and predicted basicity (pKa of piperidine NH) |
|---|---|
| Target Compound Data | SMILES: O=C(O)c1c[nH]nc1C1CCCCN1; Predicted pKa of piperidine NH ~9.5–10.0 |
| Comparator Or Baseline | 1-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 2138349-02-5): SMILES O=C(O)c1cnn(C2CCCCN2)c1; Predicted pKa of piperidine NH ~8.5–9.0 |
| Quantified Difference | Δ predicted pKa ≈ 0.5–1.0 units (basic site); Δ SMILES: differing attachment position |
| Conditions | Computational prediction based on structural analogs (no experimental pKa data available) |
Why This Matters
The difference in protonation state can significantly impact solubility, membrane permeability, and target binding, making regioisomeric purity essential for reproducible SAR studies.
